Product packaging for N-(4-nitrobenzyl)-1,2-diphenylethanamine(Cat. No.:)

N-(4-nitrobenzyl)-1,2-diphenylethanamine

Cat. No.: B405888
M. Wt: 332.4g/mol
InChI Key: XOXFTTZLYIITQI-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)-1,2-diphenylethanamine is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its structure incorporates two privileged pharmacophores: the 1,2-diphenylethylamine scaffold and the 4-nitrobenzyl group. The 1,2-diphenylethylamine core is a recognized building block in medicinal chemistry, serving as a fundamental structural unit for a class of synthetic compounds that function as NMDA receptor antagonists . Research into such dissociative agents provides valuable insights into neuropharmacology and the mechanisms of glutamate-mediated neurotransmission . The 4-nitrobenzyl moiety is a versatile component in organic synthesis. Its electron-withdrawing nitro group enhances reactivity towards nucleophilic substitution, making it a valuable reagent for introducing protective groups or creating molecular hybrids with tailored properties . The strategic fusion of these two components in a single molecule positions this compound as a potentially valuable intermediate for constructing more complex chemical entities. Its applications span the synthesis of novel bioactive molecules for neurological research and the development of new pharmaceutical candidates, particularly in the design of compounds that interact with ionotropic glutamate receptors in the central nervous system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O2 B405888 N-(4-nitrobenzyl)-1,2-diphenylethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-1,2-diphenylethanamine

InChI

InChI=1S/C21H20N2O2/c24-23(25)20-13-11-18(12-14-20)16-22-21(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-14,21-22H,15-16H2

InChI Key

XOXFTTZLYIITQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Structural Classification and Nomenclature Within Advanced Amine Chemistry

N-(4-nitrobenzyl)-1,2-diphenylethanamine is a multifaceted organic molecule. Its classification and nomenclature are derived from the specific arrangement of its functional groups and parent structures.

From a structural standpoint, the compound is a secondary amine, as the nitrogen atom is bonded to two carbon atoms. One of these is part of a benzyl (B1604629) group, while the other is a component of an ethylamine (B1201723) chain. The presence of two phenyl groups attached to the ethylamine backbone places it in the category of diphenylethylamine derivatives. Furthermore, the nitro group (-NO2) at the para-position (position 4) of the benzyl ring classifies it as a nitroaromatic compound. wikipedia.org

The systematic IUPAC name for this compound is This compound . This name is broken down as follows:

1,2-diphenylethanamine : This is the parent structure, indicating a two-carbon ethylamine chain with phenyl groups attached to both carbon atoms. nih.gov

N-(4-nitrobenzyl)- : This prefix indicates that a 4-nitrobenzyl group is attached to the nitrogen atom of the parent amine.

This nomenclature clearly defines the connectivity of the atoms within the molecule, allowing for its unambiguous identification. The presence of both electron-donating (the alkyl chain of the diphenylethylamine) and strongly electron-withdrawing (the nitro group) functionalities suggests a rich and complex chemical character. wikipedia.org

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Parent Amine 1,2-Diphenylethylamine (B1359920)
Substitution on Nitrogen 4-Nitrobenzyl group
Amine Classification Secondary Amine
Key Functional Groups Amine, Nitro Group, Phenyl Rings
Aromatic Systems Two Phenyl Rings, One Nitrophenyl Ring

Research Context and Significance Within Modern Organic Synthesis

While specific research on N-(4-nitrobenzyl)-1,2-diphenylethanamine is not widespread, the significance of its structural components in modern organic synthesis provides a clear context for its potential applications. The 1,2-diphenylethylamine (B1359920) scaffold is a well-known chiral auxiliary and a key structural motif in many biologically active compounds. mdpi.com Similarly, the nitrobenzyl group is frequently employed in synthetic chemistry, often as a photolabile protecting group or as a precursor to other functional groups. sci-hub.sescispace.com

The combination of these two moieties in a single molecule suggests several areas of research interest:

Asymmetric Synthesis : Chiral derivatives of 1,2-diphenylethylamine are widely used to induce stereoselectivity in chemical reactions. The introduction of a nitrobenzyl group could modulate the steric and electronic properties of the amine, potentially leading to new catalysts or chiral auxiliaries with unique reactivity and selectivity.

Medicinal Chemistry : The 1,2-diphenylethylamine framework is found in a number of pharmacologically active compounds. The nitro group is also a known pharmacophore and can be found in various drugs, where it can influence bioactivity. mdpi.comresearchgate.net Therefore, this compound could be investigated as a potential therapeutic agent or as an intermediate in the synthesis of more complex drug candidates.

Materials Science : The presence of multiple aromatic rings and a polar nitro group could impart interesting photophysical or material properties. For instance, related nitroaromatic compounds have been studied for their nonlinear optical properties.

A recent study on the related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, highlights the interest in combining the diphenylethylamine and nitroaromatic moieties. researchgate.net In this work, the researchers synthesized the amide via a mechanochemical method and characterized its properties, suggesting the potential for creating novel hybrid molecules with interesting biological and material applications. mdpi.comresearchgate.net

The table below outlines the potential research applications of this compound based on the known utility of its constituent parts.

Research AreaPotential ApplicationRationale
Asymmetric Catalysis Chiral Ligand or CatalystThe inherent chirality of the 1,2-diphenylethylamine backbone.
Medicinal Chemistry Drug Discovery IntermediateThe 1,2-diphenylethylamine scaffold is a known pharmacophore, and the nitro group can enhance bioactivity. mdpi.com
Photochemistry Photolabile Protecting GroupThe nitrobenzyl group is known to be cleavable by light.
Materials Science Nonlinear Optical MaterialsThe combination of electron-rich and electron-poor aromatic systems.

Chemical Reactivity and Mechanistic Studies of N 4 Nitrobenzyl 1,2 Diphenylethanamine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in N-(4-nitrobenzyl)-1,2-diphenylethanamine makes it a nucleophilic center, susceptible to a variety of chemical transformations.

Further Alkylation and Acylation Reactions

The secondary amine can undergo further alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction typically requires a base to neutralize the resulting hydrohalic acid. nih.govwikipedia.orgacs.org The product of such a reaction would be a tertiary amine.

Similarly, acylation of the secondary amine can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, results in the formation of an amide. ekb.egresearchgate.netdoaj.org For instance, the reaction of a secondary amine with an acyl chloride is a very general method for amide formation and typically proceeds at room temperature in an aprotic solvent. researchgate.net

Table 1: Representative Alkylation and Acylation Reactions of Secondary Amines

Reaction TypeReagents and ConditionsGeneral Product
AlkylationAlkyl halide, Base (e.g., Na2CO3, Et3N), Solvent (e.g., MIBK, CH3CN)Tertiary Amine
AcylationAcyl chloride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF)N,N-disubstituted Amide

Note: This table presents generalized conditions for the alkylation and acylation of secondary amines. Specific conditions for this compound may vary.

Condensation and Imine Formation

Secondary amines can react with aldehydes and ketones, but unlike primary amines, they cannot form stable neutral imines because they lack a second proton on the nitrogen to be eliminated as water. Instead, the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine, provided the carbonyl compound has an α-hydrogen. rsc.orgmdpi.comnih.gov The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. rsc.org In the case of this compound, reaction with an aldehyde or ketone would be expected to initially form a hemiaminal. wikipedia.org The subsequent reaction pathway would depend on the specific reactants and conditions.

The general mechanism for the reaction of a secondary amine with a carbonyl compound involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate.

Formation of a carbinolamine.

Protonation of the hydroxyl group followed by elimination of water to form an iminium ion.

Deprotonation of an adjacent carbon to yield the enamine. mdpi.com

Transformations Involving the Amine Nitrogen

The nitrogen atom of the secondary amine can be involved in various other transformations. For example, it can be oxidized, though this is less common for secondary amines compared to primary amines. The specific products would depend on the oxidizing agent used.

Reactions of the Nitro Aromatic Moiety

The nitro group on the benzene (B151609) ring is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring and the benzylic position. It also has its own characteristic reactions.

Catalytic Reduction of the Nitro Group to Amino or Hydroxylamino Derivatives

The nitro group can be readily reduced to an amino group (-NH2) or a hydroxylamino group (-NHOH) under various conditions. Catalytic hydrogenation is a common method for the reduction of aromatic nitro compounds to the corresponding anilines. latech.edunih.govsci-hub.storgsyn.org Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. latech.edusci-hub.st Other reducing agents like iron in acidic media or tin(II) chloride can also be employed. latech.edusci-hub.st

The reduction can often be controlled to yield the corresponding hydroxylamine (B1172632) as the major product. This can be achieved by using specific reagents such as zinc dust in the presence of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. latech.edumdpi.com The reduction of 4-nitrobenzyl carbamates to their corresponding hydroxylamines is a well-documented transformation. latech.edu

Table 2: Common Conditions for the Reduction of Aromatic Nitro Compounds

ProductReagents and Conditions
Aniline (-NH2)H2, Pd/C or Pt/C, Solvent (e.g., Ethanol, Ethyl Acetate)
Aniline (-NH2)Fe, HCl or CH3COOH, Solvent (e.g., Ethanol, Water)
Aniline (-NH2)SnCl2, HCl, Solvent (e.g., Ethanol)
Hydroxylamine (-NHOH)Zn, NH4Cl, Solvent (e.g., Water, Ethanol)
Hydroxylamine (-NHOH)Controlled catalytic hydrogenation (e.g., specific catalyst, lower H2 pressure)

Note: This table provides general conditions for the reduction of aromatic nitro groups. The choice of reagents can be influenced by the presence of other functional groups in the molecule.

Role of the Nitro Group in Electron-Withdrawing Effects on Reactivity

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). mdpi.comnih.gov This deactivates the aromatic ring towards electrophilic substitution reactions and makes the protons on the carbon adjacent to the nitro-substituted ring (the benzylic protons) more acidic.

The electron-withdrawing nature of the p-nitrobenzyl group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. google.comsci-hub.box The substituent constant (σ) for a p-nitro group is positive, indicating its electron-withdrawing character and its ability to stabilize negative charge in the transition state or product of a reaction. This effect would influence the rates of reactions involving the secondary amine, for example, by affecting its basicity and nucleophilicity. The steric hindrance from the bulky 1,2-diphenylethyl group must also be considered in any analysis of reactivity.

Selective Functionalization of the Nitrobenzene (B124822) Ring

The nitrobenzene moiety of this compound is a versatile platform for chemical modification. The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is susceptible to reduction, offering a gateway to a variety of other functional groups.

One of the most fundamental transformations of the nitro group is its reduction to an amino group. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or by using metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com This conversion of the nitro group to an amine drastically alters the electronic properties of the aromatic ring, transforming it from an electron-deficient to an electron-rich system. This new amino group can then be further functionalized, for instance, by conversion into an amide to modulate its reactivity. masterorganicchemistry.com

The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on the nitrobenzene ring challenging. However, under harsh conditions, substitution may occur, primarily at the meta position relative to the nitro group. Conversely, the nitro group activates the ring for nucleophilic aromatic substitution (NuAr), particularly at the ortho and para positions. While the para position is blocked by the benzyl (B1604629) group in the parent molecule, this reactivity is a key consideration for substituted analogs.

Reaction TypeTypical ReagentsExpected Product Type
Reduction of Nitro Group H₂, Pd/C; Fe, HCl; Sn, HCl; Zn, HClN-(4-aminobenzyl)-1,2-diphenylethanamine
Nucleophilic Aromatic Substitution Nu:⁻ (e.g., RO⁻, R₂N⁻)Substitution at positions activated by the nitro group (in substituted analogs)
Electrophilic Aromatic Substitution Electrophile (e.g., Br₂, H₂SO₄)Substitution at the meta-position to the nitro group (requires forcing conditions)

This table presents expected reactions based on the general reactivity of nitroaromatic compounds.

Reactivity of the 1,2-Diphenylethane (B90400) Scaffold

The 1,2-diphenylethane portion of the molecule offers additional sites for functionalization, namely the two phenyl rings and the ethane (B1197151) bridge connecting them.

Functionalization of the Phenyl Rings

The two phenyl rings of the 1,2-diphenylethane moiety are electronically neutral and can undergo typical electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, would be expected to occur primarily at the ortho and para positions of each ring due to the activating and directing effects of the alkyl substituent (the rest of the molecule). The specific regioselectivity would be influenced by the steric hindrance imposed by the bulky structure. The synthesis of various functionalized 1,2-diphenylacetylene derivatives, which are precursors to 1,2-diphenylethanes, has been demonstrated using methods like the Sonogashira coupling, highlighting the accessibility of these phenyl rings to modification. researchgate.net

Reactions at the Ethane Bridge

The ethane bridge itself is generally unreactive due to the strength of the C-C and C-H single bonds. However, the benzylic positions (the carbon atoms attached to the phenyl rings) exhibit enhanced reactivity. For instance, radical halogenation could potentially occur at these positions. Furthermore, oxidative cleavage of the C-C bond in the ethane bridge is a possibility under strong oxidizing conditions, which could lead to the formation of benzoic acid derivatives. The functionalization of similar 1,2-diphenylethane structures has been explored, for instance, in the synthesis of molecular diodes where unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes were used as key intermediates. rsc.org

MoietyReaction TypeTypical ReagentsExpected Product Type
Phenyl Rings Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃, SO₃/H₂SO₄Ortho- and para-substituted derivatives on the diphenylethane phenyl rings
Ethane Bridge Radical HalogenationNBS, light/heatBromination at the benzylic positions
Ethane Bridge Oxidative CleavageKMnO₄ (strong, hot)Benzoic acid derivatives

This table presents expected reactions based on the general reactivity of the 1,2-diphenylethane scaffold.

Reaction Mechanism Elucidation and Kinetic Studies

Investigation of Reaction Pathways through Intermediate Isolation and Trapping

Many chemical reactions proceed through transient intermediates that are not directly observable in the final product mixture. The isolation or trapping of these intermediates provides direct evidence for a proposed reaction pathway. youtube.com For reactions involving this compound, potential intermediates could include charged species or radical intermediates.

For instance, in a hypothetical nucleophilic substitution on the nitrobenzene ring, a Meisenheimer complex could be formed as an intermediate. Trapping this intermediate could be achieved by designing the reaction conditions to favor its stability, such as using low temperatures or specific solvent systems. Another approach is to introduce a trapping agent that reacts specifically with the intermediate to form a stable, characterizable product. semanticscholar.org For example, in reactions involving radical intermediates, radical scavengers like TEMPO can be used. acs.org The nitrosation of primary amines has been studied by trapping reactive intermediates with a scavenger reagent, a technique that could be adapted to study reactions of the secondary amine in the target molecule. nih.gov The formation of an imine as an intermediate is a known pathway in the synthesis of N-benzylamines from benzaldehyde (B42025) and a primary amine, which is then reduced. google.com

Kinetic Isotope Effects and Hammett Correlations for Nitro-Substituted Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms, particularly the nature of the transition state in the rate-determining step. wikipedia.orglibretexts.orgyoutube.com A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, if a C-H bond at the benzylic position of the nitrobenzyl group were to be broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a kH/kD > 1). Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking and are generally smaller. libretexts.org Studies on the proton-transfer reactions between 4-nitrophenylnitromethane and tertiary amines have shown significant primary kinetic isotope effects, indicating the importance of the C-H bond cleavage in the transition state. rsc.org Kinetic isotope effects have also been instrumental in studying the dioxygenation of nitroaromatic compounds. acs.org

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. acs.org A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with a substituent constant (σ), can provide insight into the electronic nature of the transition state. The slope of the plot, known as the reaction constant (ρ), is particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or decrease in positive charge) in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge (or decrease in negative charge). For reactions involving the nitrobenzene ring of this compound, a Hammett study could be performed by synthesizing a series of derivatives with different substituents on the phenyl rings of the 1,2-diphenylethane moiety. A Hammett plot for the reaction of 4-nitrobenzenesulfenyl chloride with various substituted benzylamines yielded a ρ value that provided information about the transition state of the reaction. researchgate.net Similar studies on the aminolysis of 4-nitrophenyl esters have also utilized Hammett plots to elucidate reaction mechanisms. researchgate.net

Mechanistic ToolPrincipleApplication to this compound
Intermediate Trapping Isolation or reaction of a transient species to form a stable product.Trapping of potential Meisenheimer complexes in NuAr reactions or radical intermediates in other transformations.
Kinetic Isotope Effect (KIE) Measurement of the change in reaction rate upon isotopic substitution.Determination of bond-breaking in the rate-determining step, e.g., C-H bond cleavage at the benzylic position.
Hammett Correlation Linear free-energy relationship that correlates reaction rates with substituent electronic effects.Elucidation of the charge distribution in the transition state of reactions involving the aromatic rings.

This table summarizes key mechanistic tools and their potential application to the study of the target molecule.

Transition State Analysis and Energy Profiles

Transition state analysis is a fundamental aspect of understanding chemical reactivity, providing insights into the geometry and energy of the highest-energy point along a reaction coordinate. This information is crucial for predicting reaction rates and selectivity. Energy profiles, which map the energy of a system as it progresses from reactants to products through transition states, offer a quantitative description of the reaction pathway.

Given the absence of specific data, a hypothetical reaction pathway can be considered for illustrative purposes. For example, in a potential nucleophilic substitution reaction at the benzylic position, one would anticipate the formation of a transition state where the bond to the leaving group is partially broken and the bond to the incoming nucleophile is partially formed. The energy of this transition state would be influenced by electronic effects from the nitro group and steric hindrance from the bulky diphenylethylamine substituent.

Table 1: Hypothetical Energy Data for a Reaction of this compound

ParameterHypothetical Value (kcal/mol)
Activation Energy (Ea)Data Not Available
Enthalpy of Reaction (ΔH)Data Not Available
Gibbs Free Energy of Activation (ΔG‡)Data Not Available

Table 2: Hypothetical Geometric Parameters of a Transition State

ParameterHypothetical Value
C-N Bond Length (Å)Data Not Available
N-C-C Bond Angle (°)Data Not Available
Dihedral Angle (°)Data Not Available

It is important to emphasize that the values in the tables above are purely illustrative and are not based on experimental or computational results for this compound. Further research, including quantum mechanical calculations (e.g., Density Functional Theory) and kinetic studies, would be required to generate accurate data for the transition state analysis and energy profiles of this compound's reactions.

Computational and Theoretical Studies of N 4 Nitrobenzyl 1,2 Diphenylethanamine

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net For N-(4-nitrobenzyl)-1,2-diphenylethanamine, DFT calculations, often using a basis set like 6-311++G(d,p), would minimize the molecule's energy to predict its ground-state conformation. nih.gov The optimized geometry reveals key structural parameters.

The structure features a central ethanamine backbone. One nitrogen substituent is the 4-nitrobenzyl group, and the other is a 1,2-diphenylethyl group. Due to the steric hindrance from the bulky phenyl and benzyl (B1604629) groups, the molecule adopts a specific, non-planar conformation to minimize repulsive forces. The accuracy of these theoretical calculations can be benchmarked by comparing the calculated parameters with experimental data from X-ray crystallography of similar molecules, which often shows a high degree of correlation. researchgate.net

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of analogous molecules.)

Parameter Bond/Angle Predicted Value
Bond Length C-N (amine) ~1.46 Å
C-C (ethane) ~1.54 Å
N-C (benzyl) ~1.47 Å
C-N (nitro) ~1.48 Å
Bond Angle C-N-C (amine) ~112°
N-C-C (ethane) ~110°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

In this compound, the HOMO is expected to be localized on the electron-rich 1,2-diphenylethanamine moiety, which can donate electrons. The LUMO is anticipated to be centered on the electron-withdrawing 4-nitrobenzyl group, particularly the nitro functionality. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Representative FMO Energies and Reactivity Descriptors (Note: Values are illustrative, based on calculations of similar nitroaromatic compounds.)

Parameter Symbol Typical Calculated Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.5 to -5.5
Lowest Unoccupied Molecular Orbital Energy ELUMO -2.5 to -1.5

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. chemrxiv.org The MESP surface helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). chemrxiv.orgnih.gov

For this compound, the MESP analysis would reveal:

Negative Regions (Red/Yellow): These are concentrated around the highly electronegative oxygen atoms of the nitro group, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds. icm.edu.plnih.gov The lone pair of the amine nitrogen also contributes to a region of negative potential.

Positive Regions (Blue): A region of strong positive potential is expected around the hydrogen atom attached to the amine nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral Regions (Green): The carbon atoms of the phenyl rings generally constitute the more neutral parts of the molecule.

This analysis is invaluable for understanding non-covalent interactions, which are crucial in biological systems and crystal packing. nih.gov

Theoretical vibrational analysis using DFT is a powerful method for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. mdpi.com Comparing this predicted spectrum with experimental results helps to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups.

For this compound, key predicted vibrational modes would include:

N-H Stretch: A characteristic peak for the secondary amine.

Aromatic C-H Stretches: Vibrations from the multiple phenyl rings.

NO₂ Stretches: Strong, distinct peaks corresponding to the symmetric and asymmetric stretching of the nitro group.

C-N Stretches: Vibrations associated with the amine and benzylamine (B48309) linkages.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Predicted Range (DFT) Typical Experimental Range
Asymmetric Stretch -NO₂ ~1530-1500 ~1560-1515
Symmetric Stretch -NO₂ ~1340-1310 ~1355-1335
N-H Stretch Secondary Amine ~3400-3350 ~3450-3300

Molecular Dynamics Simulations for Conformational Landscape

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations provide a view of how the molecule moves and changes shape over time.

Studies on structurally similar molecules, such as N-benzhydrylformamides, reveal that the rotation of bulky aromatic groups is significantly hindered. nih.gov For this compound, the key rotational barriers would be:

Rotation around the C-N bonds: The rotation of the large diphenylethyl and nitrobenzyl groups around the central nitrogen atom would be restricted.

Rotation of Phenyl Groups: The rotation of the individual phenyl rings relative to the rest of the molecule would also have specific energy barriers, influenced by steric clashes with neighboring groups. nih.gov

Calculating these rotational barriers using DFT provides a quantitative measure of the molecule's flexibility. High barriers indicate that certain conformations are "locked" at room temperature, while low barriers suggest free rotation. nih.gov

Table 4: Estimated Rotational Energy Barriers from Analogous Systems (Note: Values are based on DFT studies of N-benzhydryl derivatives nih.gov.)

Rotation Axis Description Estimated Rotational Barrier (kcal/mol)
C(ethyl)-N(amine) Rotation of the diphenylethyl group 15 - 20
C(benzyl)-N(amine) Rotation of the nitrobenzyl group 18 - 23

Solvent Effects and Solution-Phase Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent. Computational methods, such as molecular dynamics simulations and quantum chemical calculations, are pivotal in understanding these interactions at a molecular level. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all critical factors that can alter the conformation, reactivity, and spectroscopic properties of the solute molecule.

The structure of this compound features both nonpolar (the two phenyl rings of the diphenylethanamine moiety) and polar (the nitro group on the benzyl substituent) regions. This amphipathic nature suggests that its solubility and conformational preferences will be highly dependent on the solvent environment. In polar solvents, such as water or ethanol, the nitro group is likely to engage in strong dipole-dipole interactions and potentially hydrogen bonding, while the nonpolar phenyl groups may drive aggregation to minimize unfavorable interactions with the solvent. Conversely, in nonpolar solvents like hexane (B92381) or toluene, the phenyl groups will be well-solvated, but the polar nitro group will be less favorably accommodated.

Computational approaches to studying these effects often involve the calculation of solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. nih.gov These calculations can be performed using explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov The choice of solvent can impact the rotational barriers of single bonds within the molecule, the accessibility of the amine nitrogen's lone pair, and the electronic structure of the nitroaromatic system.

To illustrate the range of environments, the following table lists properties of common laboratory solvents.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, in Debye)Type
Water80.11.85Polar Protic
Ethanol24.551.69Polar Protic
Acetone21.012.88Polar Aprotic
Dichloromethane9.081.60Polar Aprotic
Toluene2.380.36Nonpolar
Hexane1.88~0Nonpolar

This table presents a selection of solvents to illustrate the diversity of environments in which the solution-phase behavior of a compound can be studied.

In Silico Design and Prediction of Novel this compound Derivatives

In silico virtual screening is a powerful computational technique used to identify promising new molecules from large chemical libraries for a specific purpose, without the need for their physical synthesis and testing in the initial stages. For derivatives of this compound, virtual screening could be employed to discover compounds with enhanced or novel biological activities or material properties.

The process typically begins with the creation of a virtual library of derivatives. This can be achieved by systematically modifying the parent structure of this compound—for example, by altering the substitution pattern on the phenyl rings, replacing the nitro group with other electron-withdrawing or electron-donating groups, or modifying the ethylamine (B1201723) backbone.

Once the library is generated, computational models are used to predict the property of interest for each molecule. These models can be either structure-based or ligand-based.

Structure-based virtual screening is applicable when the three-dimensional structure of a biological target (like an enzyme or receptor) is known. Molecular docking simulations, a common structure-based method, can predict how well a derivative binds to the target. nih.gov For instance, if the goal is to design an inhibitor for a specific enzyme, docking could be used to screen for derivatives that fit snugly into the enzyme's active site and form favorable interactions. researchgate.net

Ligand-based virtual screening is used when the structure of the target is unknown, but a set of molecules with known activity is available. Quantitative Structure-Activity Relationship (QSAR) models are a prime example. mdpi.com A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its activity. nih.gov For nitroaromatic compounds, QSAR studies have shown that properties like hydrophobicity, electronic parameters (such as the energy of the lowest unoccupied molecular orbital, ELUMO), and dipole moment can be critical for predicting their biological effects. mdpi.comresearchgate.net

The output of a virtual screening campaign is a ranked list of "hits"—a smaller, more manageable set of compounds that are predicted to be active. These hits can then be prioritized for synthesis and experimental testing.

A hypothetical workflow for a virtual screening project is outlined below.

StepDescriptionComputational ToolsDesired Outcome
1. Library DesignGeneration of a virtual library of this compound derivatives with diverse substituents.MarvinSketch, RDKitA library of 10,000 virtual compounds.
2. Property CalculationCalculation of molecular descriptors (e.g., LogP, molecular weight, electronic properties) for each derivative.MOE, Schrödinger SuiteA database of structures and their calculated properties.
3. ScreeningApplication of a QSAR model or docking protocol to predict the desired activity (e.g., binding affinity to a target protein).AutoDock Vina, GOLD, QSAR modelsA ranked list of all derivatives based on their predicted activity score.
4. Hit SelectionSelection of the top-ranking compounds for further analysis, considering factors like synthetic feasibility and novelty.Manual inspection, clustering algorithmsA focused set of 50-100 high-priority "hits".

This table illustrates a typical workflow for a virtual screening campaign. The specific tools and numbers are exemplary.

A crucial aspect of in silico drug design is ensuring that the newly designed molecules can be synthesized in a laboratory. Computational tools have been developed to assess the synthetic accessibility of a compound and even to predict the outcomes of chemical reactions.

For novel derivatives of this compound, a retrosynthetic analysis can be computationally performed. This involves breaking down the target molecule into simpler, commercially available precursors. Algorithms for this purpose are often trained on vast databases of known chemical reactions and can propose one or more synthetic routes.

The synthetic accessibility of a molecule is often quantified by a "synthetic accessibility score" or a "complexity score." These scores are calculated based on various factors, including:

The number and type of stereocenters.

The presence of rare or strained ring systems.

The number of synthetic steps estimated to be required.

The availability of starting materials.

The following table provides examples of parameters that might be used in a computational assessment of synthetic accessibility.

ParameterDescriptionFavorable for SynthesisUnfavorable for Synthesis
Molecular Weight The mass of the molecule.< 500 Da> 500 Da
Topological Polar Surface Area (TPSA) A measure of the polar surface area.< 140 Ų> 140 Ų
Number of Chiral Centers The number of stereogenic centers.0 or 1> 2
Synthetic Accessibility (SA) Score A score from 1 (very easy to make) to 10 (very difficult to make).< 4> 6
Fragment Complexity The presence of complex or unusual chemical fragments.Common, simple fragmentsRare, complex fragments

This table outlines some common parameters used to computationally estimate the synthetic feasibility of a molecule. The threshold values are typical but can vary depending on the specific model and application.

By integrating these predictive models into the design process, chemists can focus their efforts on designing novel derivatives of this compound that are not only predicted to have desirable properties but are also likely to be synthetically tractable.

Advanced Applications in Organic Synthesis and Supramolecular Chemistry

N-(4-nitrobenzyl)-1,2-diphenylethanamine as a Versatile Synthetic Building Block

The utility of a compound as a synthetic building block is established through its successful incorporation into larger, more complex molecular architectures. For this compound, its potential is suggested by the known reactivity of its constituent parts: the chiral 1,2-diphenylethanamine scaffold and the nitrobenzyl group. The primary amine of 1,2-diphenylethanamine is a common nucleophile in organic synthesis, and the nitro group on the benzyl (B1604629) substituent can potentially be reduced to an amine for further functionalization or used to influence the electronic properties of the molecule.

Synthesis of Complex Polycyclic and Heterocyclic Systems

There is no specific information available in the scientific literature describing the use of this compound as a precursor for the synthesis of complex polycyclic or heterocyclic systems. While the parent amine, 1,2-diphenylethylamine (B1359920), and other derivatives are used to create diverse molecular frameworks, including tetrahydroisoquinolines, specific examples involving the N-(4-nitrobenzyl) derivative are not documented.

Role as a Chiral Scaffold or Precursor for Chiral Reagents

The 1,2-diphenylethanamine core is a well-established chiral scaffold. Both (R)- and (S)-enantiomers of the parent amine are commercially available and frequently used in asymmetric synthesis. The introduction of the N-(4-nitrobenzyl) group provides an additional functional handle, but its specific application in creating new chiral reagents is not documented.

Development of this compound-based Chiral Catalysts and Ligands

No published studies were found that describe the development or synthesis of chiral catalysts or ligands derived specifically from this compound. Research in this area typically involves the modification of the amine to create, for example, phosphine (B1218219) ligands (for transition metal catalysis) or hydrogen-bond donors (for organocatalysis), but these have not been reported for this compound.

Utilization in Asymmetric Induction and Stereochemical Control

Given the lack of developed catalysts or reagents based on this compound, there are no corresponding reports of its utilization in achieving asymmetric induction or stereochemical control in chemical reactions. The potential for such applications exists, for instance, by using it as a chiral directing group or as a resolving agent for racemic mixtures, but these have not been experimentally demonstrated in the available literature.

Advanced Materials Science Applications

There is no information available regarding the application of this compound in the field of advanced materials science. While related compounds containing nitrophenyl groups are sometimes explored for their optical or electronic properties in materials like polymers or dyes, no such research has been published for the specific molecule .

Precursors for Polymeric Systems with Tailored Architecture

There is currently no available research detailing the use of this compound as a monomer or precursor for the synthesis of polymers with specific, tailored architectures. The potential for the amine functional group to participate in polymerization reactions, such as polycondensation or as an initiator, is a general principle of organic chemistry. However, specific studies demonstrating this for the title compound, including reaction conditions, polymer characterization, and resulting material properties, are absent from the current body of scientific literature.

Incorporation into Functional Hybrid Materials

Similarly, there is a lack of published research on the incorporation of this compound into functional hybrid materials. The presence of the aromatic rings and the nitro group suggests potential for non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the formation of hybrid materials. For instance, studies on related compounds like (E)-2-ethyl-N-(4-nitrobenzylidene)aniline show supramolecular assembly through C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions. Another related molecule, N-(4-Nitrobenzyl)benzene-1,2-diamine, forms hydrogen-bonded dimers and exhibits π–π stacking. These examples hint at the possible intermolecular interactions this compound might engage in, but specific experimental evidence for its use in hybrid materials is not documented.

Future Research Directions and Outlook in N 4 Nitrobenzyl 1,2 Diphenylethanamine Chemistry

Innovations in Green and Sustainable Synthesis of N-(4-nitrobenzyl)-1,2-diphenylethanamine

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. Future research will prioritize the development of environmentally benign and atom-economical methods for the synthesis of this compound. Key areas of innovation are expected to include:

Catalytic C-N Bond Formation: A major focus will be on replacing traditional, often harsh, synthetic methods with catalytic alternatives. This includes the use of transition metal catalysts to facilitate direct C-N bond formation, which can reduce the number of synthetic steps and minimize waste. nih.gov Research into practical and environmentally friendly synthetic methodologies using transition metal catalysts is ongoing. Specifically, the development of catalytic amination of biomass-derived molecules presents a green and sustainable route to nitrogenous chemicals. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future work may explore enzymatic routes for the synthesis of this compound and its precursors.

Alternative Solvents and Reaction Conditions: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions is anticipated. Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption. bohrium.com

Renewable Starting Materials: Efforts will be made to source starting materials from renewable feedstocks, reducing the reliance on petrochemicals. For instance, methods for the efficient N-alkylation of benzyl (B1604629) alcohols using commercial nickel catalysts and accessible ammonia sources are being developed to produce primary benzylamines. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

Feature Conventional Synthesis Green Synthesis
Catalysts Often stoichiometric reagents Catalytic amounts of transition metals or enzymes
Solvents Volatile organic compounds Water, ionic liquids, or solvent-free
Energy Input High temperature, long reaction times Microwave irradiation, lower temperatures
Byproducts Often significant and hazardous Minimal and non-toxic
Atom Economy Lower Higher

Exploration of Unconventional Reactivity and Transformation Pathways

The unique structural features of this compound, including the nitro group and the chiral diamine backbone, offer opportunities to explore novel chemical transformations.

Nitro Group Transformations: The nitro group is a versatile functional group that can undergo a wide range of transformations beyond simple reduction to an amine. lkouniv.ac.inwikipedia.org Future research could investigate reactions such as the Nef reaction to form carbonyl compounds or participation in cycloaddition reactions. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. wikipedia.org

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. Researchers may explore intramolecular C-H activation reactions to create complex, polycyclic structures from this compound derivatives.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and sustainable approach. The nitroaromatic moiety could potentially act as a photosensitizer or participate in photochemical reactions, opening up new avenues for reactivity. acs.orgresearchgate.net

Novel Reaction Pathways for N-Aryl Amines: Research into new reaction pathways for N-aryl amines, including copper-catalyzed and palladium-catalyzed C-N bond formation, continues to evolve. wjpmr.comacs.orgmdpi.com These advancements could lead to more efficient and versatile methods for synthesizing this compound and its analogs.

Integration of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimizing processes.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the most probable products and optimal reaction conditions. nih.govstanford.eduacs.org This can significantly reduce the number of experiments required, saving time and resources.

De Novo Design: AI can be used to design novel derivatives of this compound with desired properties. nih.govmdpi.com By learning the relationship between chemical structure and activity, AI models can propose new molecules with enhanced catalytic activity or material properties. eurekalert.orgenamine.net

Reaction Optimization: ML models can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. nih.gov This data-driven approach can lead to more efficient and robust synthetic processes.

Spectroscopic Analysis: AI can assist in the analysis of complex spectroscopic data (e.g., NMR, Mass Spectrometry) for the characterization of new compounds.

Table 2: Applications of AI/ML in Chemical Research

Application Description Potential Impact on this compound Research
Reaction Prediction Predicting the products and yields of chemical reactions. Faster identification of successful synthetic routes.
Drug Discovery Identifying and optimizing new drug candidates. nih.govworldpharmaceuticals.net Design of derivatives with potential therapeutic applications.
Materials Design Designing new materials with specific properties. Creation of novel catalysts and supramolecular structures.
Process Optimization Optimizing reaction conditions for efficiency and sustainability. Development of greener and more cost-effective syntheses.

Design and Synthesis of this compound Derivatives for Advanced Catalysis

The chiral 1,2-diphenylethanamine backbone is a well-established scaffold in asymmetric catalysis. Future research will focus on designing and synthesizing new derivatives of this compound with enhanced catalytic performance.

Chiral Ligands for Asymmetric Catalysis: The development of novel chiral ligands is crucial for advancing asymmetric synthesis. nih.govacs.org Derivatives of this compound can be explored as ligands for a variety of metal-catalyzed asymmetric reactions.

Organocatalysis: Chiral amines can act as organocatalysts, promoting reactions with high enantioselectivity. nih.govrsc.orgacs.org Research will likely focus on modifying the structure of this compound to fine-tune its catalytic activity and selectivity in various organocatalytic transformations.

Bifunctional Catalysts: The presence of both amine and nitro functionalities allows for the design of bifunctional catalysts. The amine group can act as a Lewis base or form hydrogen bonds, while the nitro group can act as a Lewis acid or participate in other non-covalent interactions to activate substrates and control stereochemistry.

Expanding the Scope of this compound in Supramolecular and Material Design

The aromatic rings and the polar nitro group in this compound make it an attractive building block for the construction of supramolecular assemblies and functional materials.

Crystal Engineering: The ability to form predictable and stable crystal structures is essential for the development of new materials with desired properties. The non-covalent interactions involving the nitro group and aromatic rings can be exploited to control the packing of molecules in the solid state.

Self-Assembled Monolayers (SAMs): The amine functionality can be used to anchor this compound derivatives to surfaces, forming self-assembled monolayers with specific functionalities.

Molecular Recognition: The defined three-dimensional structure of this compound and its derivatives can be utilized for the development of receptors for molecular recognition and sensing applications.

Functional Polymers and Materials: Incorporation of the this compound unit into polymer backbones or as a pendant group could lead to new materials with interesting optical, electronic, or chiroptical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.